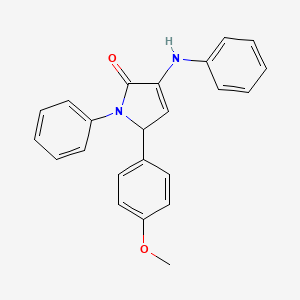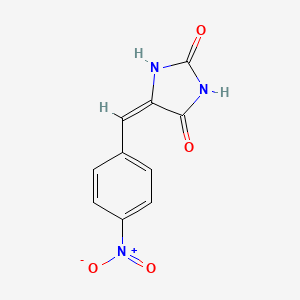![molecular formula C21H19N3O3S2 B11619480 3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)
3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the thiophene and pyridine rings, along with the amino and carboxamide functional groups, makes this compound highly versatile and of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and 2-chloropyridine, under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the reaction of the thieno[2,3-b]pyridine core with 3,4-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3,4-dimethoxyphenyl group.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-AMINO-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Lacks the 3,4-dimethoxyphenyl group.
N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Lacks the amino group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the amino group in 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C21H19N3O3S2 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-26-15-8-5-12(10-16(15)27-2)11-23-20(25)19-18(22)13-6-7-14(24-21(13)29-19)17-4-3-9-28-17/h3-10H,11,22H2,1-2H3,(H,23,25) |
Clé InChI |
LFSLJSOUUBHPLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619404.png)
![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11619411.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one](/img/structure/B11619429.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11619442.png)
![(5Z)-3-(2-chlorobenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11619451.png)
![Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619457.png)
![3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11619463.png)
methanone](/img/structure/B11619467.png)

![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619475.png)
![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619482.png)
